![molecular formula C14H16N2O4 B1519587 2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152975-14-8](/img/structure/B1519587.png)
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Overview
Description
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (DMPDA) is an organic compound that belongs to the class of imidazole derivatives. It is a white solid with a molecular weight of 209.22 g/mol and a melting point of 90-91°C. DMPDA has been studied for its potential applications in various scientific fields. It is used as a reagent in organic synthesis, as an inhibitor of protein kinases, and as an activator of the transcription factor NF-κB.
Scientific Research Applications
Chemical Synthesis and Derivatives
Research focuses on the synthesis of imidazolidinone derivatives and their potential applications. For instance, the synthesis of 2-iminoimidazolidin-4-one derivatives through cyclization processes with various reagents showcases the compound's relevance in creating biologically active nuclei, indicating its utility in developing pharmaceuticals and agrochemicals (Shestakov, Sidorenko, & Shikhaliev, 2007). Similarly, studies on the conformational behavior of related compounds, such as hydantoin-5-acetic acid, underline the importance of structural analysis in designing drugs and supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).
Biological and Pharmacological Applications
Investigations into the biological activity of imidazolidinone and thiazolidine derivatives reveal moderate antibacterial and antifungal activities, suggesting the potential of these compounds in therapeutic applications (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015). The creation of new imidazothiazole and glycocyamidine derivatives further emphasizes the compound's role in developing antimicrobial agents (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).
Material Science and Catalysis
Research on the synthesis of novel dipeptide mimetics with a hydantoin moiety, including derivatives of 5,5-dimethylhydantoin, highlights the compound's potential in material science, particularly in designing mimetics with specific structural and functional properties (Todorov & Naydenova, 2010). Additionally, the development of acetic acid via methanol hydrocarboxylation with CO2 and H2, utilizing imidazolidinone derivatives as catalysts, presents a sustainable approach to chemical synthesis, pointing towards the compound's application in green chemistry and catalysis (Qian, Zhang, Cui, & Han, 2016).
properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-4-5-10(9(2)6-8)14(3)12(19)16(7-11(17)18)13(20)15-14/h4-6H,7H2,1-3H3,(H,15,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCBLVNQDVOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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